5-(Trifluoromethyl)benzo[d]thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine derivatives has been explored in various studies. For instance, an eco-friendly synthesis method was described for trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines, which involved a cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with trifluoroalk-3-en-2-ones or trifluoroethanone, yielding products at 60–88% . Another study focused on the synthesis of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives, which were evaluated for anticancer activity . Additionally, the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives was improved using ultrasound-assisted methods, which increased the efficiency of the reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was elucidated by single-crystal X-ray diffraction, revealing a monoclinic system with specific space group and cell parameters . Proton tautomerism and stereoisomerism were studied in 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, with the compounds found to be in the amine tautomeric form in both solid and liquid phases .
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazol-2-amine derivatives has been investigated in various contexts. For instance, the reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile was optimized to yield 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, which is promising for antiproliferative properties evaluation . Schiff's bases derived from 2-hydrazinobenzo[d]thiazole were cyclized to form triazole rings, potentially leading to biologically active agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2-amine derivatives have been characterized in several studies. The antimicrobial activity of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines was evaluated, with some compounds exhibiting activity comparable to standard antibiotics . The antitumor activity of a thiazol-2-amine derivative was assessed, showing good efficacy against the Hela cell line . The antioxidant activity of new trifluoromethyl-substituted derivatives was also evaluated, along with their Lipinski parameters .
Scientific Research Applications
1. Anti-Parkinsonian Agents
- Summary of Application : Benzo[d]thiazol-2-yl derivatives were designed and synthesized as potential anti-Parkinsonian agents. These compounds were found to be active in alleviating haloperidol-induced catalepsy in mice .
- Methods of Application : The compounds were synthesized by adding appropriate isocyanate to a solution of benzo[d]thiazol-2-amine in dry acetonitrile .
- Results or Outcomes : Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents. Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight the neuroprotective properties associated with them .
2. Antioxidant Activity
- Summary of Application : A new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines were synthesized. These compounds were found to have antioxidant activity .
- Methods of Application : The main reactions were performed in refluxing water as the solvent, without catalysts .
- Results or Outcomes : The corresponding new N-(pyrimidinyl)-1H-(benzo[d]thiazolyl)amines were obtained at a 60–88% yield .
3. Antioxidant Activity
- Summary of Application : Thiazole derivatives have been found to possess antioxidant properties .
- Methods of Application : The compounds are synthesized through various chemical reactions .
- Results or Outcomes : The synthesized compounds have shown significant antioxidant activity .
4. Antimicrobial Activity
- Summary of Application : Thiazole derivatives have been used in the development of antimicrobial drugs .
- Methods of Application : The compounds are synthesized and then tested for their antimicrobial activity .
- Results or Outcomes : Some thiazole derivatives have shown promising results against various microbial strains .
5. Antitumor Activity
- Summary of Application : Thiazole derivatives have been studied for their potential antitumor effects .
- Methods of Application : The compounds are synthesized and then tested for their cytotoxic effects on tumor cells .
- Results or Outcomes : Some thiazole derivatives have shown significant cytotoxic effects on tumor cells .
6. Anticonvulsant Activity
- Summary of Application : Thiazole derivatives have been used in the development of anticonvulsant drugs .
- Methods of Application : The compounds are synthesized and then tested for their anticonvulsant activity .
- Results or Outcomes : Some thiazole derivatives have shown promising results against various convulsive disorders .
7. Antidiabetic Activity
- Summary of Application : Thiazole derivatives have been studied for their potential antidiabetic effects .
- Methods of Application : The compounds are synthesized and then tested for their effects on blood glucose levels .
- Results or Outcomes : Some thiazole derivatives have shown significant effects on blood glucose levels, indicating potential antidiabetic activity .
8. Antifungal Activity
- Summary of Application : Thiazole derivatives have been used in the development of antifungal drugs .
- Methods of Application : The compounds are synthesized and then tested for their antifungal activity .
- Results or Outcomes : Some thiazole derivatives have shown promising results against various fungal strains .
Safety And Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKYDZKUBJMEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427000 | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)benzo[d]thiazol-2-amine | |
CAS RN |
60388-38-7 | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.